molecular formula C12H10ClN3 B10914848 4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]pyridine

4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]pyridine

Cat. No.: B10914848
M. Wt: 231.68 g/mol
InChI Key: IPTNVQPLXGMYKR-OQLLNIDSSA-N
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Description

2-Chlorobenzaldehyde 1-(4-pyridyl)hydrazone is a hydrazone derivative formed by the condensation of 2-chlorobenzaldehyde and 4-pyridylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the azomethine group (-NHN=CH-). These compounds are known for their structural flexibility and diverse pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzaldehyde 1-(4-pyridyl)hydrazone typically involves the reaction of 2-chlorobenzaldehyde with 4-pyridylhydrazine in a suitable solvent such as methanol. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete condensation . The general reaction scheme is as follows:

2-Chlorobenzaldehyde+4-Pyridylhydrazine2-Chlorobenzaldehyde 1-(4-pyridyl)hydrazone\text{2-Chlorobenzaldehyde} + \text{4-Pyridylhydrazine} \rightarrow \text{2-Chlorobenzaldehyde 1-(4-pyridyl)hydrazone} 2-Chlorobenzaldehyde+4-Pyridylhydrazine→2-Chlorobenzaldehyde 1-(4-pyridyl)hydrazone

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzaldehyde 1-(4-pyridyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-chlorobenzaldehyde 1-(4-pyridyl)hydrazone involves its interaction with specific molecular targets. For instance, its antihypertensive activity is believed to be mediated through the inhibition of certain enzymes involved in blood pressure regulation. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzaldehyde 1-(4-pyridyl)hydrazone is unique due to the presence of both a chlorine atom and a pyridyl group, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant biological activities sets it apart from other hydrazone derivatives .

Properties

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]pyridin-4-amine

InChI

InChI=1S/C12H10ClN3/c13-12-4-2-1-3-10(12)9-15-16-11-5-7-14-8-6-11/h1-9H,(H,14,16)/b15-9+

InChI Key

IPTNVQPLXGMYKR-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=NC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=NC=C2)Cl

Origin of Product

United States

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